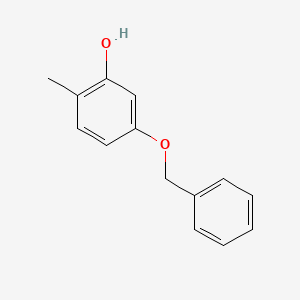

![molecular formula C22H18N2O2S B2959335 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide CAS No. 946309-90-6](/img/structure/B2959335.png)

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

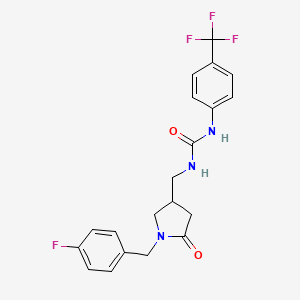

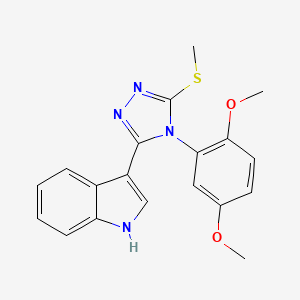

“N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

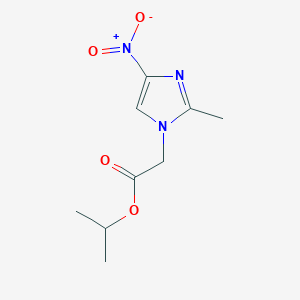

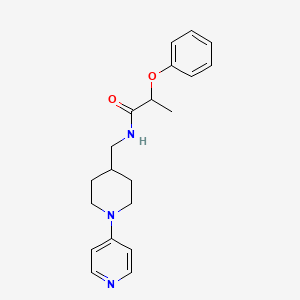

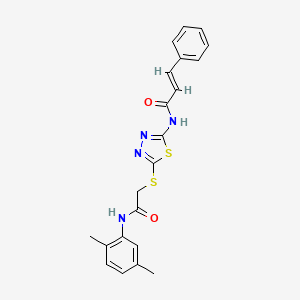

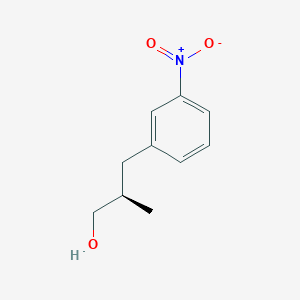

The synthesis of benzothiazole derivatives involves various methods. One of the methods includes the acylation of 4,5,6-trisubstituted 2-aminobenzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

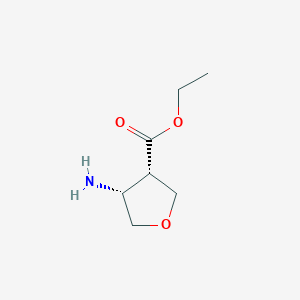

The molecular structure of benzothiazole derivatives can be confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For instance, their luminescence properties can be investigated .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds related to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide, have been studied for their corrosion inhibiting properties. For instance, benzothiazole derivatives demonstrated significant corrosion inhibition efficiency for carbon steel in acidic solutions, highlighting their potential in protecting metals from corrosion. These inhibitors work by adsorbing onto the metal surface, providing a protective layer that reduces corrosion rates (Hu et al., 2016).

Antitumor Activity

Certain benzothiazole compounds, closely related to the chemical structure of interest, have shown promising antitumor activities. These compounds exhibit selective growth inhibitory properties against various human cancer cell lines, including breast and renal cancers. The antitumor mechanism is believed to involve metabolic activation, leading to selective toxicity in cancer cells. This highlights the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Kashiyama et al., 1999).

Material Protection

Benzothiazole derivatives are also explored for their ability to enhance the corrosion resistance of materials in harsh environments. For example, specific benzothiazole-based compounds significantly improved the corrosion resistance of mild steel in acidic conditions, suggesting their application in material protection and maintenance (Salarvand et al., 2017).

Luminescence and Sensing Applications

Benzothiazole derivatives exhibit unique luminescent properties, making them suitable for various sensing and imaging applications. For instance, certain benzothiazole compounds demonstrated aggregation-induced emission enhancement, which could be utilized in developing advanced materials for optical and electronic devices (Lu et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets play crucial roles in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

Benzothiazole derivatives have been found to exhibit modest to strong inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation . This suggests that the compound may interact with these targets, leading to their inhibition and subsequent changes in cellular processes.

Biochemical Pathways

The inhibition of ache and aβ 1-42 aggregation suggests that the compound may affect pathways related to neurotransmission and amyloid-beta metabolism, which are critical in the pathogenesis of neurodegenerative diseases .

Pharmacokinetics

One study mentioned that the synthesized benzothiazole derivatives exhibited a favorable pharmacokinetic profile .

Result of Action

The inhibition of ache and aβ 1-42 aggregation suggests that the compound may have potential therapeutic effects in neurodegenerative diseases by modulating neurotransmission and amyloid-beta metabolism .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-13-7-8-14(2)17(11-13)21(26)23-15-9-10-16(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOFIPZRHLJXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)

![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2959262.png)

![Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride](/img/structure/B2959264.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2959265.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2959266.png)